3-Aminopropane-1-sulfonate

Description

Historical Context and Nomenclature in Scientific Literature

The compound 3-aminopropane-1-sulfonic acid is known by several names, reflecting its journey through different research landscapes. In addition to its systematic IUPAC name, it is widely referred to as homotaurine, highlighting its structural analogy to taurine (B1682933), its lower homologue, with an additional carbon atom in its backbone. nih.govgoogle.com The name tramiprosate was designated as its International Nonproprietary Name (INN) in the pharmaceutical context. chemicalbook.comnih.gov Other synonyms that appear in scientific literature include 3-APS and 3-sulfopropylamine. chemicalbook.comnih.gov

The synthesis of 3-aminopropane-1-sulfonic acid can be achieved through various methods. One common approach involves the reaction of sodium sulfite (B76179) with acrylonitrile (B1666552) and sulfuric acid, followed by hydrogenation. patsnap.comgoogle.com Another documented method starts with 3-aminopropanol, which undergoes chlorination and subsequent sulfonation. google.com These synthetic routes have been refined over time to improve yield and facilitate industrial-scale production. patsnap.comgoogle.com

Scientific Significance and Research Landscape

The scientific significance of 3-aminopropane-1-sulfonate is broad, with its applications spanning from fundamental biochemistry to potential therapeutic interventions. A significant area of research has focused on its role as a GABA analogue, capable of eliciting neurological responses similar to GABA. chemicalbook.com This has led to investigations into its anticonvulsant and neuroprotective properties. nih.govthegoodscentscompany.com

A pivotal aspect of its research landscape revolves around its interaction with amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. chemicalbook.commdpi.com Studies have shown that this compound can bind to soluble Aβ and inhibit the formation of neurotoxic fibrillar aggregates. chemicalbook.comwikipedia.org This has positioned it as a candidate for modifying the course of Alzheimer's disease, with clinical trials exploring its efficacy. nih.govwikipedia.org

Beyond neurodegenerative diseases, its utility extends to biotechnology, where it serves as a buffering agent to maintain pH stability in biological and biochemical assays. chemimpex.com Its low toxicity and high water solubility make it a suitable component in cell culture media and protein formulations. chemimpex.com

Current Research Frontiers and Prospective Domains

Current research continues to uncover new potential applications for this compound and its derivatives. One promising frontier lies in the field of immunology. Recent studies have indicated that as a GABA-A receptor agonist, it can modulate immune responses, specifically by enhancing regulatory T cell responses, which could have implications for treating autoimmune diseases like type 1 diabetes. oup.comhopaxfc.com

Furthermore, the development of prodrugs of this compound, such as ALZ-801, represents a significant advancement. hopaxfc.comebi.ac.uk These prodrugs are designed to improve the pharmacokinetic properties of the parent compound, potentially leading to enhanced efficacy in clinical applications. epo.org The exploration of isotopically enriched derivatives is also underway to better understand its metabolic fate. google.com

The unique properties of this compound have also led to its investigation in materials science. For instance, derivatives of 3-aminopropane-1-sulfonic acid are being explored as hydrophilic modifiers in the creation of stable polymer emulsions. yacooscience.com Its application in enhancing oil recovery and in the development of smart polymer materials and fluorescent probes further illustrates the expanding research horizons for this versatile molecule. frontiersin.orgresearchgate.netresearchgate.net

Interactive Data Tables

Nomenclature of this compound

| Systematic Name | Common Synonyms |

|---|

Key Research Areas and Findings

| Research Area | Key Findings |

|---|---|

| Neuroscience | Acts as a GABA analogue with anticonvulsant and neuroprotective properties. chemicalbook.comnih.govthegoodscentscompany.com |

| Alzheimer's Disease | Inhibits the aggregation of amyloid-β peptides. chemicalbook.commdpi.comwikipedia.org |

| Biotechnology | Used as a buffering agent in biochemical assays due to its pH stability. chemimpex.com |

| Immunology | Modulates immune responses by enhancing regulatory T cells. oup.comhopaxfc.com |

| Pharmacology | Prodrugs and derivatives are being developed to improve pharmacokinetic profiles. hopaxfc.comebi.ac.ukepo.org |

| Materials Science | Utilized as a modifier in polymers and in enhanced oil recovery. yacooscience.comfrontiersin.org |

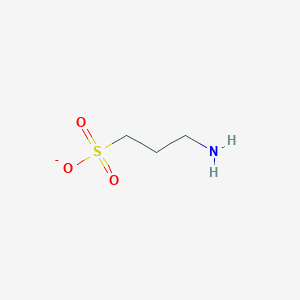

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminopropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKZJIOFVMKAOJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Pathways of 3-Aminopropane-1-sulfonate

The preparation of this compound can be achieved through several chemical routes, each with distinct advantages and conditions.

Ring-Opening Amination of 1,3-Propane Sultone

A prevalent method for synthesizing this compound involves the ring-opening of 1,3-propane sultone. google.comwikipedia.org This reaction leverages the susceptibility of the activated ester in the sultone to nucleophilic attack. wikipedia.org

The process typically involves reacting 1,3-propane sultone with ammonia (B1221849). google.com A described method involves introducing ammonia into a solution of 1,3-propane sultone in a suitable solvent, such as 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF). google.com The reaction can be carried out by adding strong aqueous ammonia or by feeding ammonia gas into the reaction mixture. google.com When using ammonia gas, the reaction can be conducted at pressures ranging from 0.1 to 0.3 MPa and at temperatures between 10°C and 70°C, with an optimal range of 30°C to 50°C. google.com This method is reported to produce a crystalline product with a yield approaching quantitative levels (around 99.8%) and high purity (over 99%). google.com

An older method reported in the literature involved using ethanol (B145695) as the solvent. google.com However, this approach resulted in a sticky product that was difficult to purify, leading to lower yields of about 85% and purities of less than 90%. google.comgoogle.com The use of solvents like 1,4-dioxane or THF circumvents these issues, yielding a more easily separable, high-purity product. google.com

Table 1: Comparison of Solvents for Ring-Opening Amination of 1,3-Propane Sultone

| Solvent | Product Form | Yield | Purity | Reference |

|---|---|---|---|---|

| Ethanol | Sticky | ~85% | <90% | google.comgoogle.com |

| 1,4-Dioxane / Tetrahydrofuran (THF) | Crystalline | ~99.8% | >99% | google.com |

Hydrogenation of 3-Sulfopropionitrile Derivatives

Another significant synthetic route is the hydrogenation of nitrile-containing precursors, specifically 3-cyanopropane-1-sulfonic acid. google.com This method involves the catalytic reduction of the nitrile group to a primary amine.

The synthesis starts with the preparation of a 3-sulfopropionitrile derivative. One approach involves the reaction of acrylonitrile (B1666552) (vinyl cyanide) with sulfuric acid. google.com The resulting intermediate is then subjected to catalytic hydrogenation. google.com Raney nickel is a commonly used catalyst for this transformation. google.com The hydrogenation reaction is typically carried out at temperatures between 30°C and 200°C (preferably 60-100°C) and pressures ranging from 0.5 to 10.0 MPa (preferably 1-2.5 MPa). google.com The reaction proceeds until hydrogen uptake ceases, indicating the complete conversion of the nitrile. google.com This pathway is noted for its use of readily available and low-cost raw materials. google.com

Table 2: Reaction Conditions for Hydrogenation of 3-Sulfopropionitrile Derivatives

| Parameter | Range | Preferred Range | Reference |

|---|---|---|---|

| Temperature | 30–200 °C | 60–100 °C | google.com |

| Pressure | 0.5–10.0 MPa | 1–2.5 MPa | google.com |

| Catalyst | Raney Nickel | google.com |

Alternative Synthetic Routes and Methodological Innovations

Beyond the primary methods, other synthetic strategies have been explored. One such alternative involves starting from 3-aminopropanol. In this process, 3-aminopropanol is treated with hydrogen chloride, followed by reaction with sodium bisulfite to yield this compound. google.com

Innovations in synthetic methodology include the use of microchannel reactors for the ring-opening of 1,3-propane sultone, which can optimize reaction kinetics and yield. Another approach involves the sulfonation of 3-cyanopropanol using agents like sulfur trioxide or chlorosulfonic acid, followed by neutralization and subsequent hydrogenation of the nitrile group. Furthermore, zwitterionic polymer electrolyte membranes have been synthesized via the ring-opening of 1,3-propane sultone with 3-[[3-(triethoxysilyl)propyl]amino]propane-1-sulfonic acid under mild heating conditions, demonstrating the versatility of this reaction. acs.org

Functionalization and Derivatization Strategies

Modification of the this compound structure is crucial for developing prodrugs and for mechanistic studies.

Design and Synthesis of Prodrug Forms

To enhance properties such as bioavailability, various prodrugs of this compound have been designed. google.comnih.gov These prodrugs are derivatives that can be converted back to the active parent drug in the body. nih.gov

Strategies for creating prodrugs often involve modifying the amino group. google.com Common prodrug forms include:

Amino acid prodrugs : The free amino group of this compound is reacted with an activated amino acid. google.com

Carbamate prodrugs : Formed by the reaction of the amino group. google.combiosynth.com

Amide prodrugs : Another modification of the amino functionality. google.com

Cyclic double-protected prodrugs : A protecting group is linked to both the amine and the sulfonic acid moieties. epo.org

These prodrugs are designed to be cleaved by enzymes like peptidases found in blood, plasma, or brain cells, thereby releasing the active this compound. google.com

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique for studying reaction mechanisms and metabolic pathways. sigmaaldrich.comthieme-connect.de For this compound and its derivatives, stable isotopes such as ¹³C and ¹⁵N can be incorporated. sigmaaldrich.com

This can be achieved through several methods:

Biosynthetic Labeling : If the compound is produced in a biological system, labeled precursors like ¹³C-glucose and ¹⁵N-ammonium salts can be used in the growth media. sigmaaldrich.com

Chemical Synthesis : For synthetic routes, isotopically labeled starting materials can be incorporated. For example, in peptide synthesis, protected amino acids labeled with ¹³C and ¹⁵N can be used. sigmaaldrich.com

Isotopically labeled compounds are essential for analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which help in determining molecular structures and tracking the fate of the molecule in biological systems. sigmaaldrich.comthieme-connect.de

Polymer Conjugation and Grafting Techniques

The unique properties of this compound, particularly its zwitterionic nature, make it a valuable monomer for the synthesis of advanced polymers. These polymers are frequently utilized in surface modification and bioconjugation applications through various conjugation and grafting techniques. The primary approaches involve "grafting to," where pre-synthesized polymer chains are attached to a surface, and "grafting from," where polymerization is initiated directly from a surface-anchored initiator.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent method for creating well-defined polymers incorporating the this compound moiety. For instance, zwitterionic vinylimidazole block copolymers have been synthesized using RAFT for the purpose of decorating the surface of quantum dots (QDs). researchgate.net In one such strategy, a block copolymer containing a 3-[3-methacrylamidopropyl-(dimethyl)-ammonio]propane-1-sulfonate segment serves as a hydrophilic and bio-binding block, while a 4-vinylimidazole block acts as a multidentate anchor for the quantum dot surface. researchgate.net This sulfobetaine-zwitterion polymer shell provides exceptional and long-term colloidal stability to the nanoparticles. researchgate.net

Another significant application is the creation of polymer brushes on various substrates. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) has been employed to generate block copolymer brushes, such as poly(3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate)-poly(methacrylic acid) (PDMAPS-b-PMAA), on polyurethane catheter surfaces. rsc.org The PDMAPS block provides antifouling properties, while the poly(methacrylic acid) (PMAA) block offers carboxylic acid groups for subsequent conjugation. rsc.org These brushes can then be functionalized by coupling bioactive molecules, like the antimicrobial peptide HHC-36, to the carboxyl side chains, creating surfaces designed to prevent both biofilm and thrombus formation. rsc.org

The "grafting to" approach, facilitated by coupling agents, is also utilized. Amidation, for example, using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), can attach free polymer chains with amine or carboxyl functionalities to corresponding groups on a surface. rsc.org This strategy allows for the precise attachment of well-characterized polymers containing this compound units to create functional interfaces. rsc.org

Table 1: Examples of Polymer Conjugation Involving this compound Derivatives

| Polymer System | Monomer/Unit | Technique | Application/Finding |

| Zwitterionic vinylimidazole block copolymer | 3-[3-methacrylamidopropyl-(dimethyl)-ammonio]propane-1-sulfonate | RAFT Polymerization | Surface decoration of quantum dots (QDs) for robust, long-term stability. researchgate.net |

| PDMAPS-b-PMAA brushes on polyurethane | 3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate | SI-ATRP | Functionalized catheter surfaces to prevent biofilm and thrombus formation via peptide conjugation. rsc.org |

Synthesis of Structural Analogs and Homologs

The synthesis of structural analogs and homologs of this compound (homotaurine) is a key area of research for exploring structure-activity relationships and developing new pharmacological tools. Various synthetic strategies have been developed to introduce substituents at different positions of the core structure, create cyclic versions, or extend the carbon chain.

A versatile method for synthesizing substituted homotaurines involves the Michael addition of thioacetic acid to alk-2-enamides, followed by reduction and oxidation. researchgate.net This process yields a range of 1-substituted 3-aminopropane-1-sulfonic acids. researchgate.net Conformationally restricted analogs, such as cis- and trans-2-(aminomethyl)cyclopropane-1-sulfonic acids, have also been synthesized to serve as tools for studying GABA receptor subtypes. researchgate.net

The synthesis of N-substituted analogs has been achieved through various routes. Chiral ionic liquids based on sulfonate anions can be prepared from amino acids. For example, reacting chiral amino alcohols with sultone can produce N-substituted propane-1-sulfonic acid derivatives, such as (R)-3-((2-Hydroxy-1-phenylethyl) amino)propane-1-sulfonic acid. tu-clausthal.de Another approach involves the reaction of 6-chloropurine (B14466) riboside with an appropriate sulfoamine, like sodium p-(3-aminopropyl)benzenesulfonate, to create complex adenosine (B11128) derivatives. nih.gov

Homologs, which feature a longer alkyl chain between the amino and sulfonate groups, are also of interest. Sodium 10-aminodecanesulfonate, a ten-carbon homolog, has been synthesized from 1,10-dibromodecane. The synthesis involves an initial reaction with sodium sulfite (B76179), followed by amination with ammonium (B1175870) hydroxide (B78521) in a sealed vessel at high temperature. nih.gov

Furthermore, cyclic analogs in the form of sultams can be prepared. One established approach is the intramolecular cyclization of 3-aminopropane-1-sulfonyl chlorides. researchgate.net This method provides access to the core γ-sultam ring structure, which is a feature in various bioactive molecules. researchgate.net

Theoretical and Computational Investigations

Quantum Mechanical and Molecular Dynamics Studies

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules. QM methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules, while MD simulations provide insights into their dynamic behavior and interactions over time. stanford.edunih.gov

Electronic Structure and Reactivity Predictions

DFT calculations have been employed to investigate the electronic properties of 3-aminopropane-1-sulfonate. These studies help in understanding the molecule's reactivity and its potential for interactions. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's global reactivity. sciforum.net A reasonably described energy gap of 3.8523 eV suggests its potential for polar interactions and reactivity in binding pockets of biomolecules. sciforum.net

Intermolecular Interactions and Adsorption Phenomena

The zwitterionic nature of this compound, possessing both a primary amine and a sulfonic acid group, allows for various intermolecular interactions, including hydrogen bonding and electrostatic interactions. mdpi.com These interactions are crucial for its adsorption onto different surfaces.

For example, this compound has been successfully grafted onto cellulose (B213188) nanofibers to create efficient adsorbent materials for cationic dyes like methylene (B1212753) blue. mdpi.comresearchgate.net The presence of sulfonic groups enhances the electrostatic interaction between the modified cellulose and the cationic dye, leading to a significant increase in adsorption capacity. mdpi.com The adsorption process in these systems has been found to be well-described by the pseudo-second-order kinetic and Langmuir isotherm models. mdpi.comresearchgate.net

| Adsorbent | Maximum Adsorption Capacity (mg/g) for Methylene Blue | Reference |

| Cellulose nanofibers grafted with this compound | 526 | mdpi.comresearchgate.net |

| Non-grafted cellulose nanofibers | 370 | mdpi.comresearchgate.net |

Conformational Analysis and Stability Predictions

Conformational analysis studies the different spatial arrangements of atoms in a molecule and their relative stabilities. organicchemistrytutor.comnumberanalytics.com For a flexible molecule like this compound, understanding its preferred conformations is essential for predicting its biological activity and interactions. Theoretical studies can predict the relative energies of different conformers, identifying the most stable and likely shapes the molecule will adopt. organicchemistrytutor.com This is crucial as the conformation can significantly impact its ability to bind to receptors or enzymes. numberanalytics.com Adaptive sampling molecular dynamics simulations have been used to assess the effects of this compound on the conformational space of peptides like Aβ42, revealing that it can preserve more compact conformations. researchgate.net

In Silico Modeling of Biological Interactions

Computational modeling plays a vital role in predicting how this compound interacts with biological systems, such as proteins and enzymes. These in silico methods are instrumental in drug discovery and design. arxiv.orgresearchgate.net

Ligand-Protein Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This method has been used to study the interaction of this compound with various protein targets. For example, docking studies have investigated its binding to the beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), an enzyme implicated in Alzheimer's disease. sciforum.net These studies, combined with DFT calculations, aim to understand the binding energetics and identify key interactions within the protein's active site. sciforum.net

Predicting the binding affinity, which quantifies the strength of the interaction between a ligand and a protein, is a key goal of these computational studies. arxiv.orgnih.gov Various computational methods, including those based on machine learning and geometric deep learning, are being developed to improve the accuracy of binding affinity predictions. arxiv.orgarxiv.orgnih.gov

Biological and Biochemical Mechanisms in Vitro Investigations

Neurochemical Modulation and Receptor Interactions

GABAergic Agonist Activity and Receptor Binding Profiles

3-Aminopropane-1-sulfonate, also known as homotaurine, is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). wikipedia.orgebi.ac.uk This structural similarity allows it to interact with the GABAergic system, exhibiting complex activity at both GABA-A and GABA-B receptors. wikipedia.orghmdb.ca

The interaction of this compound with GABA receptors has been a subject of extensive research, with various studies confirming its role as a GABA agonist. nih.gov Its ability to modulate the GABAergic system is a key aspect of its neurochemical profile. ebi.ac.ukhmdb.ca

Table 1: GABA Receptor Interactions of this compound

| Receptor | Activity | Efficacy | Reference |

| GABA-A | Partial Agonist | Lower than GABA | wikipedia.orghmdb.ca |

| GABA-B | Partial Agonist / Antagonist | Low | wikipedia.orghmdb.ca |

Competitive Inhibition of Specific Transport Systems

In vitro studies have revealed that this compound can act as a competitive inhibitor of certain transport systems. thegoodscentscompany.com Competitive inhibition occurs when a molecule, structurally similar to the substrate, binds to the active site of a transporter, preventing the substrate from binding and being transported. britannica.com

One notable example is the competitive inhibition of carnitine transport in rat brain slices. thegoodscentscompany.com Research has shown that this compound, along with GABA, can competitively inhibit the uptake of carnitine. thegoodscentscompany.com This suggests that this compound can occupy the binding sites of the carnitine transporter, thereby reducing its capacity to transport carnitine across the cell membrane.

This inhibitory action on transport systems is an important aspect of the compound's biological activity, demonstrating its ability to interfere with the transport of other essential molecules. Further research into the specifics of this inhibition, including the identification of other affected transport systems, is ongoing.

Molecular Mechanisms in Protein Aggregation

Inhibition of Amyloid Peptide Fibrillogenesis

A significant area of in vitro research on this compound has focused on its ability to inhibit the formation of amyloid fibrils. wikipedia.orgmdpi.com Amyloid fibrillogenesis, the process by which amyloid peptides aggregate into insoluble fibrils, is a hallmark of several neurodegenerative diseases. mdpi.comnih.gov

This compound has been shown to bind to soluble amyloid-β (Aβ) peptides, particularly Aβ42, and inhibit their aggregation into neurotoxic oligomers and fibrils. wikipedia.orgchemicalbook.com By interacting with soluble Aβ, the compound helps maintain the peptide in a non-fibrillar and less toxic form. chemicalbook.com This inhibitory effect on amyloid deposition has been observed in various in vitro models. chemicalbook.com

The mechanism of inhibition involves the disruption of the β-sheet formation that is critical for amyloid fibril assembly. chemicalbook.com This action has positioned this compound as a potential therapeutic agent for diseases characterized by amyloid plaque formation. nih.gov

Mimicry of Glycosaminoglycans and Influence on Protein Processing

The inhibitory effect of this compound on amyloid aggregation is linked to its ability to mimic sulfated glycosaminoglycans (sGAGs). chemicalbook.com GAGs are known to play a role in the modulation of amyloid-β processing and aggregation. nih.gov

As an sGAG mimetic, this compound is thought to compete with endogenous GAGs for binding to Aβ peptides. chemicalbook.com This competitive binding can prevent the GAG-induced aggregation of Aβ, thereby interfering with a key pathological process. chemicalbook.comgoogle.com The sulfonate group is considered crucial for this activity. acs.org

This mimicry of GAGs and the subsequent influence on protein processing highlight a sophisticated mechanism by which this compound exerts its anti-amyloidogenic effects. chemicalbook.com

Enzymatic Activities and Modulatory Roles

Current in vitro research has not extensively detailed specific enzymatic activities directly catalyzed by this compound. The primary focus of investigation has been on its role as a modulator of other biological processes, such as neurotransmission and protein aggregation. wikipedia.orgchemicalbook.com While some studies mention its use in enzyme activity studies, this is typically in the context of its buffering capabilities or as a comparative agent, rather than as an active enzyme itself. chembk.com

The compound's influence on enzyme systems is more likely to be indirect, stemming from its interactions with receptors and transport systems that, in turn, modulate enzymatic pathways. scbt.comresearchgate.net For instance, by altering the influx of ions or molecules through competitive inhibition, it could indirectly affect the activity of intracellular enzymes that are dependent on those substrates. psu.edu

Further investigation is needed to determine if this compound possesses any direct enzymatic or co-enzymatic functions, or if its modulatory roles are solely a consequence of its receptor and transporter interactions.

Investigation of Enzyme Mechanism Perturbations

Homotaurine has been observed to interfere with several cellular pathways, often through its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). frontiersin.orgresearchgate.netebi.ac.uk It functions as a GABA type A receptor (GABA-A-R) agonist, binding to these receptors with high affinity. frontiersin.orgnih.gov This interaction can induce membrane depolarization and calcium flux in neurons. nih.gov

In vitro studies on heterologously expressed human GABAC-ρ1 receptors in Xenopus laevis oocytes demonstrated that homotaurine can negatively modulate GABA-activated currents in a dose-dependent manner. unl.edu This suggests a competitive interaction between homotaurine and GABA for the same binding site on the receptor. unl.edu Furthermore, research has shown that the gut microbial enzyme glutamate (B1630785) decarboxylase from Bacteroides fragilis is capable of synthesizing homotaurine, among other neuromodulatory molecules. nih.govbiorxiv.org

Sialidase Inhibition Kinetics

Sialidases are enzymes that cleave terminal sialic acid residues from glycoconjugates and are targets for various therapeutic agents. nih.govresearchgate.netfrontiersin.org While compounds with sulfonate modifications have been investigated as sialidase inhibitors frontiersin.org, specific kinetic data, such as IC50 values for the inhibition of sialidases by this compound, are not extensively detailed in the reviewed literature. The design of sialidase inhibitors is a complex field, often focusing on transition-state analogs like 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (Neu5Ac2en). frontiersin.orgnih.gov Research has explored modifications to the core sialic acid structure, such as adding azido (B1232118) or fluoro groups, to enhance inhibitory potency and selectivity against bacterial or human sialidases. frontiersin.orgnih.gov

Calpain Activity Modulation

Calpains are calcium-dependent cysteine proteases implicated in neuronal degeneration. nih.govnih.gov In vitro investigations have consistently linked the neuroprotective effects of this compound to the modulation of calpain activity. researchgate.netimrpress.comresearchgate.net

In a model of retinal ischemia-reperfusion injury, a combination treatment including homotaurine was shown to significantly reduce the activation of calpains. nih.gov This was evidenced by monitoring the levels of α-spectrin breakdown products (SBDPs), which are specific markers of calpain activity. The treatment led to a notable decrease in the 150/145 kDa SBDPs, indicating reduced retinal damage. nih.gov This suggests that homotaurine contributes to neuroprotection by mitigating the deleterious downstream effects of calcium overload and subsequent calpain hyperactivation. nih.gov

| Experimental Model | Treatment | Key Finding | Biochemical Marker | Reference |

|---|---|---|---|---|

| Rat Retinal Ischemia/Reperfusion | Forskolin/Homotaurine/L-carnosine association | Significantly reduced calpain activation. | Decreased intensity of 150/145 kDa α-spectrin break down products (SBDPs). | nih.gov |

| Mouse Model of Ocular Hypertension | Dietary supplement containing Homotaurine | Neuroprotection associated with a decrease in calpain activity. | Reduced calpain activity, caspase-3 and PARP-1 activation. | ebi.ac.ukresearchgate.net |

Induction of Oxidoreductase Enzyme Expression

Oxidoreductases are enzymes that catalyze the transfer of electrons, playing a crucial role in mitigating oxidative stress. brighton.ac.ukresearchgate.net While direct induction of oxidoreductase gene expression by homotaurine is not explicitly documented, the compound has been shown to modulate key proteins involved in the cellular stress response to oxidative damage. researchgate.netmdpi.comuniupo.itfrontiersin.org

In studies using aging mesenchymal stem cells (MSCs), treatment with homotaurine resulted in a significant increase in the levels of sestrin 1, a protein that plays a critical role in cellular homeostasis and protection from oxidative damage. mdpi.comnih.gov This effect was selective, as no significant changes were observed in sestrin 2 expression. nih.gov The upregulation of sestrin 1 suggests that homotaurine enhances cellular resilience by activating specific stress response pathways rather than through a broad activation of cellular damage responses. mdpi.comnih.gov

Cellular Responses and Signaling Pathway Interventions (in vitro models)

Cell culture models have been instrumental in elucidating the cellular and molecular mechanisms underlying the effects of this compound.

Neuroprotective Mechanisms in Cell Culture Models

Homotaurine has demonstrated potent neuroprotective activities across a variety of in vitro models simulating neurodegenerative conditions. nih.govmdpi.com A primary mechanism is its ability to counteract oxidative stress. In mesenchymal stem cells (MSCs) and midbrain organoids, homotaurine treatment significantly reduced levels of reactive oxygen species (ROS), leading to improved cell viability. mdpi.comnih.gov

Furthermore, homotaurine provides neuroprotection against glutamate- and high glucose-induced neurotoxicity in primary retinal cell cultures. nih.govresearchgate.net Co-treatment with homotaurine was shown to synergistically reduce apoptosis in these cells. nih.govresearchgate.net The anti-apoptotic effect is also supported by findings in other neuronal models where homotaurine decreased the activity of caspase-3/7 and caspase-9. frontiersin.orgnih.gov Another key neuroprotective function is its ability to interfere with the aggregation of amyloid-beta (Aβ) peptide, a process central to Alzheimer's disease pathology. researchgate.netnih.gov

| Cell Model | Condition | Effect of Homotaurine | Reference |

|---|---|---|---|

| Mesenchymal Stem Cells (MSCs) | Aging | Reduced ROS levels, improved cell viability. | mdpi.comnih.govmdpi.com |

| Primary Retinal Cultures | Glutamate and High Glucose-Induced Neurotoxicity | Reduced cytotoxicity and apoptosis. | nih.govresearchgate.net |

| Rat Primary Neurons | Aβ42 Treatment | Reduced caspase 3/7 and caspase 9 activity. | frontiersin.orgnih.gov |

| Human Islet Xenograft Model | - | Enhanced β-cell replication and survival. | nih.gov |

Modulation of Intracellular Signaling Cascades

The neuroprotective and cytoprotective effects of this compound are mediated through its intervention in several key intracellular signaling cascades.

One of the prominent pathways modulated by homotaurine is the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. In models of retinal ischemia, treatment with a combination including homotaurine led to the upregulation of the phosphorylated, active form of Akt (pAkt) and the inhibition of its downstream target, glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govimrpress.com This pathway is critical for promoting cell survival and inhibiting apoptosis. nih.gov

Homotaurine has also been shown to activate sirtuin-1 (SIRT1), a protein important for neuronal plasticity and protection against aging-associated neurodegeneration. imrpress.comnih.gov In Parkinson's disease organoid models, homotaurine was found to restore β-catenin expression, thereby modulating the Wnt/β-catenin signaling pathway which is often dysfunctional in neurodegeneration. mdpi.comnih.gov Additionally, homotaurine can inhibit the Aβ42-induced activation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) through a GABA-A-independent mechanism. frontiersin.orgnih.gov

| Signaling Pathway/Molecule | Effect of Homotaurine | Cell Model/Context | Reference |

|---|---|---|---|

| PI3K/Akt/GSK-3β | Upregulates pAkt, inhibits GSK-3β. | Retinal Ischemia Model | nih.govimrpress.com |

| Sirtuin-1 (SIRT1) | Activates SIRT1. | Neuronal Models | imrpress.comnih.gov |

| Wnt/β-catenin | Restores/enhances β-catenin expression. | Parkinson's Disease Organoids, Zebrafish Models | mdpi.comnih.gov |

| ERK1/2 | Inhibits Aβ42-induced activation. | HEK293 tau cells, SH-SY5Y cells | frontiersin.orgnih.gov |

| Sestrin 1 / p21 | Increases sestrin 1, modulates p21. | Aging Mesenchymal Stem Cells | mdpi.comnih.gov |

Anti-inflammatory Pathways Elucidation

This compound, also known as homotaurine, demonstrates anti-inflammatory properties through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. ebi.ac.ukebi.ac.uk In vitro studies suggest that its mechanisms are linked to the regulation of cytokine production and the nuclear factor kappa B (NF-κB) pathway, a central coordinator of inflammatory responses. clinmedjournals.orgmdpi.com

Research has shown that homotaurine can influence the levels of various cytokines. ebi.ac.uk For instance, treatment with homotaurine has been associated with a decrease in pro-inflammatory cytokines while simultaneously increasing anti-inflammatory cytokines. ebi.ac.uk This modulation is critical, as an imbalance between pro- and anti-inflammatory signals is a hallmark of many inflammatory conditions. The NF-κB pathway is a primary target for anti-inflammatory action. mdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. mdpi.com Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and promote the transcription of genes for inflammatory mediators like TNF-α, IL-6, and IL-1β. clinmedjournals.orgmdpi.com The anti-inflammatory effect of compounds like homotaurine may involve the inhibition of IκB phosphorylation or other upstream events, thereby preventing NF-κB activation and the subsequent inflammatory cascade. ebi.ac.ukmdpi.com

Biosynthetic Origins and Metabolic Fate

Identification as an Algal Metabolite

This compound is a naturally occurring sulfonic acid that has been identified as a metabolite in various species of marine algae. ebi.ac.uknih.gov It is particularly reported to be present in red marine algae. ebi.ac.ukbirmingham.ac.uk Its structural similarity to taurine (B1682933), with the only difference being an additional carbon in its chain, has led to its common name, homotaurine. ebi.ac.uk The presence of this compound and its precursor, hypotaurine, has been quantified in commercial seaweeds and microalgae, with higher concentrations generally found in red algae species compared to green or brown species. researchgate.net This natural origin distinguishes it as a bioactive molecule produced within marine ecosystems. researchgate.net

Role in Bacterial Sulfonolipid Biogenesis

In the marine environment, this compound serves as a key structural component in the biogenesis of a class of sulfur-containing aminolipids (sulfonolipids, or SALs) by certain bacteria. nih.gov These lipids are particularly widespread among marine Roseobacter group bacteria. nih.gov High-resolution mass spectrometry has been used to characterize these novel sulfonolipids, identifying this compound (homotaurine) or its isomer, 2-aminopropane-1-sulfonic acid, as the polar head group. birmingham.ac.uknih.govresearchgate.net This head group is connected to a fatty acid side chain. birmingham.ac.ukresearchgate.net

The biosynthesis of these sulfonolipids is crucial for the bacteria, playing a significant role in processes such as biofilm formation, which is essential for surface colonization in marine environments. birmingham.ac.uknih.gov Genetic studies have identified a novel acyltransferase enzyme, designated SalA, which is essential for the biosynthesis of these sulfonolipids. nih.gov The process is analogous to the synthesis of sphingolipids, with the first step catalyzed by a condensing enzyme to form 3-ketocapnine from cysteate and an acyl-acyl carrier protein (ACP). nih.gov The resulting sulfonolipids are integral components of the outer membrane of these Gram-negative bacteria. nih.gov

| Bacterial Species | Lipid Class | Head Group Component | Biological Role | Reference |

|---|---|---|---|---|

| Ruegeria pomeroyi DSS-3 | Sulfur-containing Aminolipid (SAL) | 3-Aminopropane-1-sulfonic acid or 2-aminopropane-1-sulfonic acid | Biofilm formation | nih.gov |

| Phaeobacter inhibens DSM 17395 | Sulfur-containing Aminolipid (SAL) | Aminosulfonate head group | Membrane structure | nih.gov |

| Algoriphagus machipongonensis | Rosette Inducing Factor (RIF-1) (a sulfonolipid) | Capnoid base (related to aminopropane sulfonic acid) | Triggers multicellular development in choanoflagellates | elifesciences.org |

| Alistipes finegoldii | Sulfonolipid (Sulfobactin) | Synthesized via a pathway involving cysteate (3-sulfo-alanine) | Outer membrane component | nih.gov |

In Vitro Metabolic Stability and Metabolite Identification

Contrary to earlier assumptions of metabolic inertness, recent in vitro studies have demonstrated that this compound (3APS) undergoes metabolism. google.com Investigations using various biological systems have led to the identification of several potential metabolites. google.comgoogle.com

| Metabolite Name | Proposed Enzyme(s) | Status in Humans | Reference |

|---|---|---|---|

| 2-Carboxyethanesulfonic acid | GABA transaminase, Monoamine oxidase | Major | google.comgoogle.com |

| 3-Hydroxy-1-propanesulfonic acid | Not specified | Potential/Minor | google.comgoogle.com |

| N-acetyl-3-aminopropanesulfonic acid (3-acetylamino-1-propanesulfonic acid) | Acetylation enzyme | Potential/Minor | google.com |

Biomimetic Applications and Advanced Materials Science

Integration in Functionalized Materials

3-Aminopropane-1-sulfonate serves as a critical building block or surface modifier in the synthesis and functionalization of a new generation of materials, enhancing their physical and chemical properties for specialized applications.

The chemical grafting of 3-Aminopropane-1-sulfonic acid (also referred to as 3-aminopropyl sulfonic acid or 3-APSA) onto cellulose (B213188) nanofibers (CNFs) has been demonstrated as a highly effective method for creating advanced adsorbent materials. mdpi.comnih.gov This modification is particularly useful for the efficient removal of cationic pollutants, such as methylene (B1212753) blue, from water. nih.govresearchgate.net

The process involves coupling 3-APSA with TEMPO-oxidized cellulose nanofibers, resulting in an anionic nanostructured cellulose derivative. mdpi.com Spectroscopic and microscopic analyses confirm a high degree of grafting. nih.govresearchgate.net The introduction of sulfonic groups onto the nanofiber surface significantly enhances the electrostatic interaction between the adsorbent and cationic dyes. mdpi.com This chemical modification leads to a more uniform organization of the nanofibers, with improved fiber packing and pore interconnectivity. mdpi.comnih.gov The result is a substantial increase in adsorption capacity. For instance, CNFs grafted with 3-APSA exhibited a maximum adsorption capacity for methylene blue of 526 mg/g, which is over 30% higher than the 370 mg/g capacity of their non-grafted counterparts. nih.govresearchgate.net This demonstrates the significant impact of the sulfonic acid groups on the adsorbent properties of the material. mdpi.com The resulting bio-sustainable and reusable nanofibers are promising high-performance materials for water remediation. nih.gov

Table 1: Adsorption Capacity of Modified Cellulose Nanofibers

| Material | Target Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| TEMPO-oxidized Cellulose Nanofibers | Methylene Blue | 370 | nih.govresearchgate.net |

Zwitterionic materials, which contain an equal number of positive and negative charges within a single monomer unit, have gained significant attention for their exceptional biocompatibility and anti-fouling properties. nih.govresearchgate.net Sulfobetaines, which include a sulfonate group, are a key class of zwitterionic monomers used in the synthesis of advanced copolymers and hydrogels. mdpi.com Monomers structurally related to this compound, such as sulfobetaine (B10348) methacrylate (B99206) (SBMA) and 3-[dimethyl-[2-(2-methylprop-2-enoyloxy) ethyl]azaniumyl]propane-1-sulfonate (DMAPS), are polymerized to form these materials. oaepublish.com

These hydrogels are synthesized through methods like in-situ free radical polymerization. nih.govresearchgate.net The presence of the sulfonate group, along with a cationic group like a quaternary ammonium (B1175870), leads to the formation of a strong hydration layer via ionic solvation. nih.gov This robust hydration shell is considered the primary factor behind the excellent anti-fouling characteristics of these materials, which resist non-specific protein adsorption. researchgate.net Zwitterionic hydrogels also exhibit unique physicochemical properties such as stimuli-responsive swelling and high ionic conductivity. nih.govoaepublish.com For example, a zwitterionic-clay nanocomposite hydrogel demonstrated an ionic conductivity of 0.14 ± 0.01 S·m⁻¹ and a high light transmittance of 98.8%. oaepublish.com

Table 2: Properties of Zwitterionic Hydrogels

| Zwitterionic Monomer | Key Property | Value | Application | Reference |

|---|---|---|---|---|

| Sulfobetaine Methacrylate (SBMA) | Ionic Conductivity | Increases with SBMA content | Antifreeze hydrogel electrolyte | oaepublish.com |

| DMAPS | Ionic Conductivity | 0.14 ± 0.01 S·m⁻¹ | Self-healing trackpad | oaepublish.com |

Organo-silanization is a widely used technique to chemically modify the surface of mesoporous silica (B1680970), tailoring its properties for specific applications. This process often involves grafting organosilanes containing functional groups onto the silica surface. While not directly using this compound, the process is exemplified by the use of related amino-functionalized silanes like (3-aminopropyl)trimethoxysilane.

The process involves reacting the silane (B1218182) agent with the hydroxyl groups on the surface of the silica framework. This covalent bonding allows for the introduction of organic functional groups, such as aminopropyl groups, onto the inorganic support. This surface modification can significantly alter the material's characteristics. For instance, grafting can lead to a reduction in surface area and pore diameter as the functional groups occupy space within the mesopores. In one study, the post-synthesis grafting of 3-glycidoxypropyltrimethoxysilane (B1200068) onto mesoporous silica reduced the surface area from 966 m²/g to 720 m²/g and the pore diameter from 40.7 Å to 33.2 Å. researchgate.net Such modifications are crucial for applications like creating selective adsorbents for CO2 capture or heavy metal ions, and for use as drug delivery carriers. researchgate.net

Table 3: Effect of Silanization on Mesoporous Silica Properties

| Material | Surface Area (m²/g) | Pore Diameter (Å) | Reference |

|---|---|---|---|

| Surfactant-free Mesoporous Silica | 966 | 40.7 | researchgate.net |

In industrial water systems and oilfield applications, the formation of mineral scale, such as calcium carbonate and barium sulfate, is a significant operational issue. core.ac.uk Polymeric scale inhibitors are employed to prevent or retard the formation of these deposits. The effectiveness of these polymers is often dictated by the functional groups they contain. mdpi.com

Polymers incorporating sulfonate groups, derived from monomers like 2-acrylamido-2-methyl-propanesulfonic acid (AMPS) and sodium styrene (B11656) sulfonate (NaSS), are effective scale inhibitors. spebrazilfatc.com.br The sulfonic groups play a crucial role in the inhibition mechanism. researchgate.net They can chelate with divalent cations (like Ca²⁺) present in the water, interfering with the nucleation and growth of scale crystals. researchgate.net By adsorbing onto the active growth sites of the crystals, these polymers disrupt the lattice structure, preventing further deposition. researchgate.net The presence of both carboxylic and sulfonic groups in a polymer can enhance its performance, allowing it to act as both a scale inhibitor and a dispersant. researchgate.net

Development of Biomimetic Sensors

Biomimetic sensors aim to replicate the highly selective recognition mechanisms found in biological systems. This compound and related molecules are instrumental in creating the synthetic recognition elements at the core of these devices.

Molecularly Imprinted Polymers (MIPs), often called "plastic antibodies," are synthetic receptors designed to bind to a specific target molecule with high selectivity. nih.govresearchgate.net The technology involves polymerizing functional monomers around a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target. nih.gov

The choice of functional monomers is critical to creating effective binding sites. A compound like this compound, with its amine (basic) and sulfonate (acidic) groups, is well-suited for this role. These groups can establish non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with a wide range of template molecules. For example, in the synthesis of an MIP for a muscle relaxant, 1,3-propane sultone was used to introduce sulfonate groups to create the desired interactions within the polymer matrix. nih.gov MIPs offer significant advantages over their biological counterparts, such as antibodies, including greater robustness to harsh temperatures and pH, cost-effective preparation, and long-term stability, making them ideal for use in sensor devices. youtube.com

Table 4: Characteristics of Molecularly Imprinted Polymers (MIPs) for Sensors

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Synthetic Recognition | Polymer matrix with custom-shaped cavities for a specific target molecule. | High selectivity and affinity for the target analyte. | nih.govresearchgate.net |

| Robustness | Chemically stable and resistant to extreme temperatures, pressures, and pH. | Suitable for use in harsh industrial or environmental settings. | youtube.com |

| Cost-Effectiveness | Produced through chemical synthesis, avoiding complex biological processes. | Lower production costs compared to natural antibodies. | researchgate.netyoutube.com |

| Versatility | Can be designed for a wide range of targets, from small molecules to large proteins. | Broad applicability in various fields, including medical diagnostics and environmental monitoring. | youtube.com |

Electrochemical Detection Platform Integration

The development of sensitive and selective electrochemical sensors for biologically relevant molecules is a significant area of research. While direct electrochemical detection platforms for this compound are still an emerging area, the principles can be extrapolated from sensors designed for structurally similar compounds like taurine (B1682933). nih.govbohrium.comresearchgate.net The electroactive nature of the amino group allows for its detection through voltammetric methods.

An electrochemical sensor for this compound would typically consist of a modified electrode that facilitates the oxidation or reduction of the amine group, generating a measurable electrical signal. The choice of modifier is crucial for enhancing the sensitivity and selectivity of the detection. For instance, nanocomposites incorporating metal nanoparticles or conductive polymers could be employed to amplify the electrochemical signal.

Research on taurine detection has utilized various electrode modifications to achieve low detection limits. One such approach involves the use of a dual-monomer molecularly imprinted polymer on an amino-functionalized metal-organic framework and graphene composite. bohrium.com This method creates specific recognition sites for the target molecule, enhancing selectivity. Another strategy employs silver nanoparticles electrodeposited onto a biocompatible nanocomposite containing α-cyclodextrin, which provides a high surface area for sensitive detection. nih.govresearchgate.net These methodologies could be adapted for the development of a dedicated this compound sensor.

The performance of such a sensor would be characterized by its linear range, limit of detection (LOD), and selectivity against potential interfering substances commonly found in biological samples. The table below outlines the performance characteristics of an electrochemical sensor developed for the related compound, taurine, which can serve as a benchmark for future this compound sensors.

| Parameter | Performance Metric |

| Linear Range | 1.00 × 10⁻¹⁴ – 1.00 × 10⁻⁸ mol L⁻¹ |

| Limit of Detection (LOD) | 3.20 × 10⁻¹⁵ mol L⁻¹ |

| Recovery in Human Serum | 97.3% - 113% |

| Data based on a molecularly imprinted electrochemical sensor for taurine. bohrium.com |

The integration of such sensing platforms into analytical devices could enable the real-time monitoring of this compound in various applications, contributing to a better understanding of its biochemical interactions.

Bio-Microfabrication and In Vitro Organ-on-Chip Systems

The field of bio-microfabrication focuses on creating miniaturized devices for biological and chemical analysis, with organ-on-a-chip systems representing a significant advancement. These microfluidic devices aim to replicate the physiological environment of human organs, providing a more accurate platform for in vitro studies. The choice of materials for fabricating these devices is critical to ensure biocompatibility and prevent unwanted interactions with the biological components.

While there is no direct evidence of this compound being used as a primary component in the fabrication of microfluidic devices, its properties suggest potential applications as a surface modifier. The zwitterionic nature of this compound at physiological pH could be leveraged to create biocompatible and bio-inert surfaces. Such surfaces are crucial in microfluidic systems to prevent the non-specific adhesion of cells and proteins, which can interfere with experimental results.

Sol-gel chemistry offers a versatile method for encapsulating delicate biomacromolecules, such as enzymes and proteins, within a porous silica matrix under mild, aqueous conditions. nih.govnih.govunm.edu This technique allows for the physical entrapment of the biomolecules, preserving their structure and function. The resulting sol-gel matrix is typically porous, allowing for the diffusion of substrates and products while retaining the larger biomacromolecule.

The incorporation of additives into the sol-gel precursor solution can modulate the properties of the final silica matrix, such as pore size and surface chemistry, to create a more favorable microenvironment for the encapsulated biomolecule. While specific studies on the use of this compound as an additive in sol-gel encapsulation are not prevalent, its chemical properties suggest it could play a beneficial role.

The amphiphilic nature of this compound could influence the hydrolysis and condensation reactions during the sol-gel process, potentially leading to a more uniform pore size distribution. Furthermore, its presence within the silica matrix could help to stabilize the encapsulated biomacromolecules by providing a biocompatible interface and preventing denaturation. The functional groups of this compound could also serve as tethering points for co-factors or other molecules that enhance the activity of the immobilized enzyme or protein.

The potential impact of additives on the properties of the sol-gel matrix and the activity of the encapsulated biomolecule is a key area of research. The table below summarizes the effects of various conditions on the encapsulation of a model protein, Bovine Serum Albumin (BSA), in a sol-gel matrix, highlighting the parameters that could be influenced by an additive like this compound.

| Parameter | Observation |

| pH of Buffer | Affects the rate of protein release from the matrix. |

| Composition of Buffer | Influences the separation of the protein from the silica matrix during analysis. |

| Release Kinetics | Most of the encapsulated protein is typically released within the first few hours. |

| Data based on the sol-gel encapsulation of Bovine Serum Albumin. researchgate.net |

The integration of this compound into sol-gel encapsulation protocols could lead to the development of more robust and efficient bioreactors and biosensors based on immobilized biomacromolecules.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the structural features of 3-aminopropane-1-sulfonate by examining the interaction of the molecule with electromagnetic radiation.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule's functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its specific functional groups. Key peaks are typically observed for the sulfonic acid group (S=O stretching) in the range of approximately 1040–1150 cm⁻¹. The presence of the amine group (-NH2) and the propyl chain (-CH2-) also gives rise to distinct vibrational bands. For instance, the adsorption of a silane (B1218182) group onto a surface, which can be analogous to the functional groups present in this compound, shows bands assigned to Si-O-Si and SiO-H groups in the 1020-1264 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For sulfonated compounds, characteristic peaks can be identified. For example, in related surfactants, a band around 1290 cm⁻¹ is associated with the -SO₄ stretch. crimsonpublishers.com The presence of an aromatic group, if part of a derivative, can be confirmed by a fingerprint band near 1600 cm⁻¹. crimsonpublishers.com Quantitative analysis using Raman spectroscopy is also possible by correlating peak intensity with concentration. spectroscopyonline.comhoriba.com

Interactive Data Table: Vibrational Spectroscopy Data for this compound and Related Structures

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Reference |

| S=O (Sulfonic Acid) | FTIR | ~1040–1150 | |

| -SO₄ (Sulfate) | Raman | ~1290 | crimsonpublishers.com |

| Si-O-Si / SiO-H | FTIR | 1020-1264 | researchgate.net |

| Aromatic C=C | Raman | ~1600 | crimsonpublishers.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the this compound molecule.

¹H NMR: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons on the three different carbon atoms of the propane (B168953) chain, as well as the protons of the amine group. In deuterated water (D₂O), the protons adjacent to the amine and sulfonate groups typically appear as multiplets. For instance, in a similar compound, 4-((3-ammoniopropyl)dimethylammonio)butane-1-sulfonate, the proton signals for the propyl chain are observed at various chemical shifts, such as δ 3.27 and 2.91 ppm. csic.es The use of specific solvents like D₂O or DMSO-d₆ is crucial for resolving the signals of protons attached to heteroatoms.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. For this compound, three distinct signals corresponding to the three carbon atoms of the propyl chain would be anticipated. The chemical shifts of these carbons are influenced by the neighboring electron-withdrawing amine and sulfonate groups. In related amine-borane complexes, ¹³C NMR signals for propyl chains are observed in the range of approximately 20-60 ppm. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, providing further structural confirmation. libretexts.org

Interactive Data Table: Representative ¹H NMR Data for a Related Propyl-containing Compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| -CH₂- (adjacent to N) | 3.27 | dq | csic.es |

| -CH₂- (adjacent to S) | 2.91 | td | csic.es |

| -CH₂- (central) | 1.87 | p | csic.es |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.orgsavemyexams.com High-resolution techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) can validate the molecular weight with high accuracy. When the molecular ion is subjected to energy, it fragments in a predictable manner, providing clues about its structure. libretexts.orgsavemyexams.com The fragmentation pattern will show peaks corresponding to the masses of the stable ions formed. researchgate.net

X-ray Based Techniques (XRD, XPS)

X-ray Diffraction (XRD): X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of solid materials. For this compound, if it is in a crystalline form, XRD can provide information about its crystal lattice parameters, such as unit cell dimensions and space group. google.comresearchgate.net This technique is crucial for identifying different polymorphic forms of the compound, which can have different physical properties. google.com The diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the crystalline structure. govinfo.gov

X-ray Photoelectron Spectroscopy (XPS): X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. icmpp.ro For this compound, XPS can confirm the presence of nitrogen, sulfur, carbon, and oxygen. High-resolution spectra of the N 1s and S 2p regions can reveal the chemical environment of the amine and sulfonate groups, respectively. For instance, the N 1s peak for an amino group (C-NH₂) is typically observed around 400 eV. researchgate.net

Microscopic and Imaging Techniques

Microscopic techniques are employed to visualize the morphology and surface features of this compound, particularly in its solid or aggregated state.

Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM): Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For solid samples of this compound, SEM can reveal details about particle size, shape, and surface morphology. When used in conjunction with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample's surface. researchgate.net

Transmission Electron Microscopy (TEM): Transmission Electron Microscopy (TEM) is used to observe the internal structure of a material at a very high resolution. For nanomaterials or thin films incorporating this compound, TEM can provide information about the size, shape, and distribution of nanoparticles or the thickness and uniformity of a coating.

Chromatographic and Separation Science Techniques

Chromatographic methods are fundamental in the analysis of this compound, offering powerful tools for separation, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound and its derivatives. Research has demonstrated the successful use of HPLC to achieve high-resolution separation and accurate quantification. For instance, in the synthesis of Acamprosate Calcium from 3-Aminopropane-1-sulfonic acid (also known as Homotaurine), an HPLC method was validated for the assay test in delayed-release tablets. sbmu.ac.ir This method achieved a purity determination of 99.2%. sbmu.ac.ir Similarly, HPLC has been used to confirm the purity of related compounds like N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid (TAPS), where analysis showed a purity of greater than 99%. google.com

These methods typically employ a reverse-phase column with a suitable mobile phase to achieve separation. The selection of the mobile phase, such as a triethylammonium (B8662869) phosphate (B84403) buffer or a methanol-water mixture, is critical for effective separation. sbmu.ac.irgoogle.com Detection is commonly performed using ultraviolet (UV) or differential refractive index (RI) detectors. sbmu.ac.irgoogle.com The method's linearity is often established over a specific concentration range to ensure accurate quantification. sbmu.ac.ir

Table 1: Examples of HPLC Methods for this compound and Derivatives

| Analyte | Column | Mobile Phase | Detector | Purity/Result | Source |

|---|---|---|---|---|---|

| Acamprosate Calcium (from 3-Aminopropane-1-sulfonic acid) | Phenomenex® C18 (250 mm × 4.6 mm, 5μm) | Triethylammonium phosphate buffer (pH 4.0) | UV (210 nm) | 99.2% purity; Linear range: 50-200 µg/mL | sbmu.ac.ir |

Capillary Electrophoresis (CE) is another powerful technique utilized in the context of this compound, primarily leveraging its properties as a buffering agent in separation science. Derivatives such as N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid (TAPS) are frequently incorporated into the background electrolyte (BGE) or running buffer to maintain a stable pH, which is crucial for the reproducible separation of various analytes. nih.govresearchgate.netnih.gov

For example, TAPS has been used as a buffer component for the separation of DNA fragments and in CE-based immunoassays. nih.govnih.gov In one application, a BGE composed of 20 mmol L−1 TAPS and 10 mmol L−1 sodium hydroxide (B78521) (pH 8.7) enabled the simultaneous determination of both cations and anions in a single run. researchgate.netresearchgate.net The choice of buffer and its pH is critical as it influences the electrophoretic mobility and separation selectivity of the analytes. nih.gov

Table 2: Applications of this compound Derivatives in Capillary Electrophoresis

| Application | CE System Component | Buffer Composition | Purpose | Source |

|---|---|---|---|---|

| DNA Separation | Background Electrolyte | 1 x Tris/TAPS/EDTA buffer | To create a concentration gradient for improved resolution of large DNA fragments. | nih.gov |

| Immunoassay for Prion Protein | Separation Buffer | 25 mM TAPS (pH 8.8) with 0.6% CM-beta-CD | To achieve fast and selective separation of free and bound peptides. | nih.gov |

Other Physico-Chemical Characterization Methods

Beyond chromatography, a range of physico-chemical methods are employed to provide a comprehensive characterization of this compound.

Elemental analysis provides the fundamental composition of a compound by determining the mass percentages of its constituent elements. For this compound, the molecular formula is established as C₃H₉NO₃S. chemicalbook.commatrix-fine-chemicals.comsigmaaldrich.com Based on this formula and the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur, the theoretical elemental composition can be calculated. This analysis is a critical step in confirming the identity and stoichiometry of a synthesized compound.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage by Mass (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 3 | 36.033 | 25.89% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.52% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.07% |

| Oxygen | O | 15.999 | 3 | 47.997 | 34.49% |

| Sulfur | S | 32.06 | 1 | 32.06 | 23.03% |

| Total | C₃H₉NO₃S | | | 139.17 | 100.00% |

Electrolytic conductivity measurements are used to characterize the behavior of this compound and its derivatives in aqueous solutions. researchgate.net The ability of a solution to conduct electricity is dependent on the concentration of ions and their mobility. Studies on aqueous solutions of the derivative TAPS have shown that electrolytic conductivity, along with other properties like density and viscosity, is a function of both temperature and solute concentration. researchgate.netnast.ph

These measurements are typically performed using a calibrated conductivity meter at various temperatures and concentrations. e3s-conferences.org The data gathered is crucial for understanding ion-solvent interactions and for designing processes where conductivity is a key parameter. For instance, the characterization of aqueous ternary systems containing TAPS and glycols involved measuring electrolytic conductivity over a temperature range of 298.15 K to 343.15 K. researchgate.net Such data is essential for applications in areas like buffer preparation and chemical process design. researchgate.netscispace.com

Method Development and Validation Principles in Research

The development and validation of analytical procedures are critical to ensure that they are suitable for their intended purpose. pmda.go.jp For a compound like this compound, any quantitative analytical method, such as HPLC, must undergo rigorous validation to demonstrate its reliability and accuracy. sbmu.ac.irnaturalproducts.net The principles for this validation are outlined in international guidelines, such as the ICH Harmonised Tripartite Guideline Q2(R1). pmda.go.jp

Validation involves establishing specific performance characteristics of the method:

Accuracy : The closeness of test results to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery. pmda.go.jp

Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). pmda.go.jp

Linearity : The ability of the method to elicit results that are directly proportional to the concentration of the analyte in the sample within a given range. medicinescience.org For an HPLC method used to determine a related compound, linearity was confirmed in the concentration range of 50 to 200 µg/mL. sbmu.ac.ir

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. medicinescience.orggtfch.org

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. medicinescience.org

These validation steps ensure that the analytical method provides consistent, reliable, and accurate data for the characterization and quality control of this compound. gtfch.org

Future Research Directions and Emerging Paradigms

Novel Synthetic Strategies for Enhanced Efficiency and Scalability

The development of efficient and scalable synthetic routes for 3-aminopropane-1-sulfonate and its derivatives is crucial for expanding their research and industrial applications. Current research focuses on moving beyond traditional methods to improve yield, purity, and stereoselectivity.

A notable strategy involves the Michael addition of thioacetic acid to alk-2-enamides, which, after subsequent reduction and oxidation, yields various substituted 3-aminopropane-1-sulfonic acids in good yields. researchgate.net Another promising approach is the diastereoselective ring-opening of enantiopure γ-sultones using sodium azide (B81097) as a nitrogen source, which allows for the highly efficient asymmetric synthesis of γ-amino sulfonates with excellent control over stereochemistry. researchgate.net For industrial-scale production, a method utilizing the ring-opening amination of 1,3-propane sulfolactone with ammonia (B1221849) in specific solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) has been developed. google.com This process is advantageous due to its simple operation, low cost, and the generation of a crystalline product with nearly quantitative yield and high purity (>99%), making it suitable for industrial applications. google.com Researchers have also developed concise methods to synthesize novel sulfonate anions, including those based on this compound, starting from readily available amino acids and reacting them with agents like 1,3-propanesultone. tu-clausthal.de

Table 1: Comparison of Novel Synthetic Strategies for this compound and Derivatives| Synthetic Strategy | Key Reactants | Key Features | Reported Yield/Purity | Reference |

|---|---|---|---|---|

| Michael Addition Route |

|

| Satisfactory to good yields. | researchgate.net |

| Asymmetric Ring-Opening |

|

| Very good yields. | researchgate.net |

| Industrial Scale Amination |

|

| Yield: ~100% Purity: >99% | google.com |

| Synthesis from Amino Alcohols |

|

| Good yields over four steps. | tu-clausthal.de |

Predictive Computational Modeling for Structure-Function Relationships

In silico methods are becoming indispensable for predicting the behavior of this compound and guiding experimental work. Molecular docking and homology modeling are key techniques used to understand its interactions at a molecular level.

For instance, computational studies have been employed to investigate how lipids containing a this compound headgroup are biosynthesized in marine bacteria. nih.gov Homology modeling was used to generate a 3D structure of the SalA enzyme, and docking studies simulated the binding of the lipid precursor, providing insights into the enzyme's mechanism. nih.gov In another area, in silico studies revealed that the binding pattern of homotaurine to the GABA-A receptor is similar to that of the natural ligand GABA, sharing key amino acid residues for interaction. researchgate.net These predictive models help to explain the compound's observed biological activities and facilitate the rational design of new derivatives with enhanced or targeted functions. The use of molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) is a growing trend for a deeper understanding of these interactions. chemcomp.com

Table 2: Predictive Computational Studies Involving this compound| Study Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Biosynthesis of Sulfonolipids | Homology Modeling (Phyre2 server), Molecular Docking (Flare) | Generated a model of the SalA enzyme and simulated the docking of the lyso-SAL lipid to understand its acyltransferase activity. | nih.gov |

| GABA Receptor Interaction | In-silico docking studies | Demonstrated that homotaurine's binding pattern to the GABA-A receptor is analogous to GABA, sharing key interacting residues (e.g., Tyr205, Glu155, Tyr157). | researchgate.net |

Elucidation of Undiscovered Biological Roles and Pathways

While this compound is known for its role as a GABA agonist and its use as a buffering agent, ongoing research continues to uncover new biological functions and metabolic pathways. nih.govsolubilityofthings.comebi.ac.uk

A significant recent discovery is its role as a structural component of a novel class of sulfur-containing aminolipids (SALs) found widely in marine roseobacters. nih.govresearchgate.net These lipids, which feature a this compound headgroup, are believed to be essential for bacterial biofilm formation, highlighting a previously unknown ecological role. researchgate.netbirmingham.ac.uk Furthermore, studies on bacterial metabolism have shown that some organisms can utilize homotaurine as a nitrogen source through assimilatory deamination. researchgate.net This suggests its participation in broader metabolic networks than previously understood. The compound has also been identified as a metabolite in algae, indicating its presence and function in diverse eukaryotic organisms. nih.govresearchgate.net Research into its potential neuroprotective effects continues, with studies exploring its use in nutritional supplements for conditions like glaucoma. ebi.ac.uk

Table 3: Known and Emerging Biological Roles of this compound| Biological Role/Function | System/Organism | Key Research Findings | Reference |

|---|---|---|---|

| GABA Agonist | Mammalian Nervous System | Acts as a functional analog of GABA, binding to its receptors and eliciting neurological responses. nih.govchemicalbook.com | nih.govchemicalbook.comthegoodscentscompany.com |

| Anti-inflammatory agent | General | Exhibits anti-inflammatory properties. nih.gov | nih.gov |

| Structural Component of Sulfonolipids (SALs) | Marine Roseobacter Group Bacteria (e.g., Ruegeria pomeroyi) | Forms the polar headgroup of a novel class of aminolipids, likely involved in biofilm formation. nih.gov | nih.govresearchgate.netbirmingham.ac.uk |

| Algal Metabolite | Algae | Detected as a natural metabolite in various algal species. nih.govresearchgate.net | nih.govresearchgate.netebi.ac.uk |

| Metabolic Substrate | Bacteria (e.g., Cupriavidus necator) | Can be used as a nitrogen source via deamination pathways. researchgate.net | researchgate.net |

Development of Next-Generation Biomimetic Systems

Biomimetics, which imitates systems and models from nature, is a fertile ground for the application of this compound. nih.gov Its properties as a zwitterion and a mimic of naturally occurring glycosaminoglycans (GAGs) are being leveraged to create advanced, bio-inspired materials. chemicalbook.comacs.org